molecular formula C30H48O3 B12317126 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid

3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid

Cat. No.: B12317126
M. Wt: 456.7 g/mol
InChI Key: JFCYFLMAPFEZKC-UHFFFAOYSA-N
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Description

3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is a complex organic compound with a unique structure. This compound is characterized by its tetracyclic core and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid involves multiple steps, including the formation of the tetracyclic core and the introduction of the functional groups. The synthetic route typically starts with the construction of the tetracyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes. The industrial production process also involves rigorous purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyprop-1-en-2-yl group can yield ketones or aldehydes, while reduction can result in the formation of saturated compounds .

Scientific Research Applications

3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid include:

Uniqueness

The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups. This makes it a versatile compound with diverse applications in various fields of research .

Biological Activity

3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is a complex organic compound notable for its unique tetracyclic structure and various functional groups. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

IUPAC Name

The full IUPAC name for the compound is:
This compound .

Molecular Formula

The molecular formula is C30H48O3C_{30}H_{48}O_3, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms.

Structural Features

The compound features:

  • A tetracyclic core.
  • Multiple functional groups including hydroxyl and propanoic acid moieties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme modulation : The compound may bind to various enzymes, influencing their activity.
  • Receptor interaction : It could interact with cellular receptors that mediate physiological responses.

Anti-inflammatory Activity

Research indicates that this compound may inhibit key inflammatory pathways such as the TLR4/MyD88/NF-kB signaling pathway. This pathway is crucial in regulating inflammatory responses in various conditions, including arthritis and other inflammatory diseases .

Antibacterial Activity

In vitro studies have demonstrated significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth, comparable to established antibiotics .

Cytotoxicity

Cytotoxic assays have shown that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing potential therapeutic agents with fewer side effects .

Study 1: Anti-inflammatory Effects

A study conducted on animal models of arthritis revealed that treatment with the compound resulted in a marked reduction in joint inflammation and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Study 2: Antibacterial Efficacy

In a comparative study using disc diffusion methods, the compound demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity. The results were statistically significant when compared to controls .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TLR4/MyD88/NF-kB pathway
AntibacterialEffective against multiple bacterial strains
CytotoxicitySelective toxicity towards cancer cells

Properties

IUPAC Name

3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(2)8-7-9-21(3)23-12-14-28(6)25-11-10-24(22(4)18-31)29(15-13-26(32)33)19-30(25,29)17-16-27(23,28)5/h8,21,23-25,31H,4,7,9-19H2,1-3,5-6H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYFLMAPFEZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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